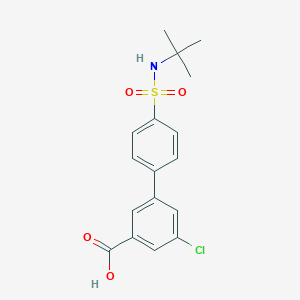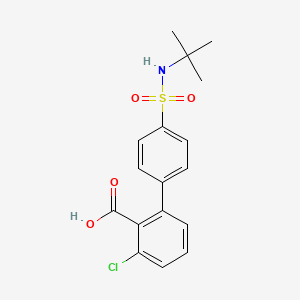
3-(4-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid (3-(4-t-BSMP)-5-MBA) is a synthetic organic compound that is used in various applications in the laboratory. It is an important intermediate in the synthesis of various drugs, and is also used as a reagent in the synthesis of other compounds. This article will discuss the synthesis method of 3-(4-t-BSMP)-5-MBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Mechanism of Action
3-(4-t-BSMP)-5-MBA acts as a catalyst in the synthesis of various compounds. It is used as a reagent to initiate the reaction between two molecules, which then produces a new molecule. The reaction is initiated by the addition of a proton to the molecule, which then results in the formation of a new bond between the two molecules.
Biochemical and Physiological Effects
3-(4-t-BSMP)-5-MBA has no known biochemical or physiological effects. It is used solely as a reagent in the synthesis of other compounds and does not interact with the body in any way.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 3-(4-t-BSMP)-5-MBA in laboratory experiments is its high purity. The compound is available in concentrations of 95%, which makes it ideal for use in laboratory experiments. The main limitation of using 3-(4-t-BSMP)-5-MBA is its cost. The compound is relatively expensive, which can limit its use in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 3-(4-t-BSMP)-5-MBA in laboratory experiments. These include the development of new synthesis methods that are more efficient and cost-effective, the development of new reagents that can be used in combination with 3-(4-t-BSMP)-5-MBA to produce new molecules, and the development of new applications for 3-(4-t-BSMP)-5-MBA in the synthesis of other compounds. Additionally, further research could be conducted into the mechanism of action of 3-(4-t-BSMP)-5-MBA and its biochemical and physiological effects.
Synthesis Methods
3-(4-t-BSMP)-5-MBA can be synthesized through a two-step process. The first step involves the reaction of 4-t-Butylsulfamoylbenzoic acid with 5-methoxybenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid, which yields a mixture of 3-(4-t-BSMP)-5-MBA and 4-t-Butylsulfamoylbenzaldehyde. The second step involves the reaction of the mixture with sodium hydroxide, which yields the desired 3-(4-t-BSMP)-5-MBA. The compound can also be synthesized through a one-step reaction involving the reaction of 4-t-Butylsulfamoylbenzoic acid and 5-methoxybenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid and sodium hydroxide.
Scientific Research Applications
3-(4-t-BSMP)-5-MBA is used extensively in scientific research as a reagent in the synthesis of various compounds. It is used as a starting material for the synthesis of various molecules, such as the antimalarial drug artemisinin and the anti-inflammatory drug ibuprofen. It is also used as a reagent in the synthesis of other organic compounds, such as the antifungal drug fluconazole and the anti-cancer drug imatinib.
properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)16-7-5-12(6-8-16)13-9-14(17(20)21)11-15(10-13)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNFTAKNNDZOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














